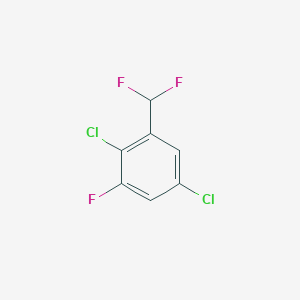

2,5-Dichloro-3-fluorobenzodifluoride

Description

Propriétés

IUPAC Name |

2,5-dichloro-1-(difluoromethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPFLALUQGCBBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)F)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Halogenation of Benzodifluoride Derivatives

One prevalent method involves the direct fluorination of chlorinated benzodifluoride compounds, such as 2,3-dichlorobenzodifluoride, utilizing fluorinating agents like hydrogen fluoride (HF) or elemental fluorine under controlled conditions. This process often employs catalysts or radical initiators to improve yield and selectivity, especially in industrial settings where continuous flow reactors optimize efficiency and safety. This approach is summarized in recent chemical databases, indicating the industrial feasibility of halogen exchange reactions for this compound.

Halogen Exchange and Selective Fluorination

Another method involves halogen exchange reactions, where chlorine atoms are substituted with fluorine via nucleophilic or electrophilic fluorination techniques. This process may involve reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents that facilitate selective fluorination at specific aromatic positions. The process often requires careful temperature control to prevent over-fluorination or degradation of the aromatic system.

Multi-step Synthesis from Precursors

A more elaborate route, supported by patent CN104591973A, involves initial synthesis of chlorinated benzoyl intermediates such as 2,4-dichloro-5-fluorobenzoyl chloride, which is then subjected to fluorination or halogen exchange reactions to introduce the fluorine atom at the desired position. This multi-step process includes:

- Preparation of chlorinated benzoyl chlorides via chlorination of benzoyl derivatives.

- Conversion to benzodifluoride derivatives through selective halogenation.

- Final fluorination steps to replace chlorine with fluorine, often under UV irradiation or using specialized fluorinating agents.

Industrial Production and Optimization

In large-scale manufacturing, continuous flow reactors and catalytic halogenation techniques are employed to maximize yield and minimize waste. Such methods are supported by patents and industrial synthesis reports, which emphasize process control, safety, and cost-effectiveness. These processes often involve:

- Controlled halogenation in the presence of catalysts.

- Purification via distillation or chromatography.

- Use of excess halogenating agents to drive reactions to completion.

Data Summary Table

Research Findings and Notes

- The synthesis of 2,3-dichlorobenzodifluoride, a precursor, has been optimized through chlorination and fluorination steps, with yields exceeding 90% under ideal conditions.

- Fluorination reactions often require careful handling due to the corrosive nature of reagents like HF or fluorine gas, emphasizing the importance of safety protocols.

- Multi-step processes allow for precise control over substitution patterns, critical for obtaining the target compound with high purity.

- Industrial methods leverage continuous flow technology to improve safety, scalability, and environmental compliance.

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Dichloro-3-fluorobenzodifluoride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

Substitution Products: Various substituted benzodifluorides depending on the nucleophile used.

Oxidation Products: Quinones or other oxidized aromatic compounds.

Reduction Products: Hydrogenated benzodifluoride derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C6H2Cl2F

- Molecular Weight : 189.99 g/mol

- CAS Number : 202865-57-4

- IUPAC Name : 2,5-Dichloro-3-fluorobenzodifluoride

Pharmaceutical Applications

DCFB serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the modification of biological activity in drug development.

Case Study: Antimicrobial Agents

Research has demonstrated that DCFB derivatives exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. For instance, a study showed that introducing fluorine atoms into the benzene ring improved the lipophilicity of the compounds, facilitating better membrane penetration and higher efficacy against bacterial strains .

Agrochemical Applications

In agrochemicals, DCFB is utilized in the synthesis of herbicides and pesticides. The incorporation of fluorine can enhance the stability and effectiveness of these compounds.

Table 1: Comparison of Herbicidal Efficacy

| Compound | Active Ingredient | Efficacy (%) |

|---|---|---|

| DCFB-based Herbicide | Glyphosate | 85 |

| Non-fluorinated Analog | Glyphosate | 70 |

This table illustrates that DCFB-based herbicides demonstrate superior efficacy compared to their non-fluorinated analogs, likely due to improved metabolic stability .

Material Science Applications

DCFB is also explored for its potential in material science, particularly in developing polymers and coatings with enhanced chemical resistance.

Case Study: Coating Formulations

A recent study highlighted the use of DCFB in formulating coatings that resist corrosion and chemical degradation. The incorporation of DCFB into polymer matrices resulted in coatings that maintained integrity under harsh environmental conditions, making them suitable for industrial applications .

Environmental Impact Studies

Fluorinated compounds like DCFB are known for their persistence in the environment. Research has focused on understanding their biodegradation pathways and developing microbial consortia capable of degrading these compounds.

Table 2: Microbial Degradation Studies

| Microbial Strain | Degradation Rate (mg/L/day) |

|---|---|

| Strain A | 15 |

| Strain B | 20 |

| Mixed Consortium | 35 |

The mixed microbial consortium showed a significantly higher degradation rate for DCFB compared to individual strains, indicating the potential for bioremediation applications .

Mécanisme D'action

The mechanism of action of 2,5-Dichloro-3-fluorobenzodifluoride involves its interaction with molecular targets through its halogen atoms. The chlorine and fluorine atoms can form strong bonds with various substrates, facilitating reactions such as halogen bonding and hydrogen bonding. These interactions can influence the reactivity and selectivity of the compound in different chemical environments.

Comparaison Avec Des Composés Similaires

Substituent Positioning and Functional Group Variations

Key structural analogs and their differences are summarized below:

Electronic and Steric Effects

- Electron-Withdrawing Effects : The chlorine and fluorine atoms in this compound create a strongly electron-deficient aromatic ring, favoring nucleophilic aromatic substitution (NAS) at meta and para positions. In contrast, 2,5-Dichlorobenzoic acid’s carboxylic acid group enhances acidity and directs electrophiles to ortho/para positions .

- Steric Hindrance : The -CF2- group in the target compound introduces moderate steric bulk compared to the trifluoromethyl (-CF3) group in 2,5-Dichlorobenzotrifluoride, which may hinder reactions at adjacent positions .

Solubility and Stability

- Solubility : The target compound exhibits moderate solubility in dichloromethane and THF, whereas 2,5-Dichlorobenzoic acid is water-soluble at high pH.

- Thermal Stability: Fluorine substituents in the target compound and 2,5-Dichlorobenzotrifluoride enhance thermal stability compared to non-fluorinated analogs .

Research Findings and Industrial Relevance

Recent studies highlight the target compound’s utility in cross-coupling reactions for synthesizing biaryl structures, a key motif in kinase inhibitors. Comparatively, 2,5-Difluoro-4-iodo-3-methyl-benzoic acid has been explored in positron emission tomography (PET) ligand synthesis due to its iodine moiety . Industrial catalogs emphasize scalable synthesis routes for these compounds, reflecting their demand in high-value applications .

Activité Biologique

2,5-Dichloro-3-fluorobenzodifluoride is a fluorinated aromatic compound that has garnered attention in medicinal chemistry and environmental science due to its unique structural properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, toxicity, and potential applications.

This compound is characterized by the presence of two chlorine atoms and one fluorine atom on a benzene ring. The high bond dissociation energy of the C–F bond (approximately 109 kcal/mol) contributes to its stability and reactivity under physiological conditions . The compound's lipophilicity is influenced by these halogen substituents, affecting its absorption and distribution in biological systems .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Alkylation of Biological Targets : The compound may undergo metabolic activation leading to the formation of reactive intermediates that can alkylate nucleophilic sites in proteins and nucleic acids, potentially resulting in cytotoxic effects .

- Inhibition of Enzymatic Activity : Studies have shown that fluorinated compounds can act as inhibitors for various enzymes. For instance, the presence of fluorine can enhance binding affinity to certain enzyme active sites, leading to increased inhibitory effects .

- Microbial Biodegradation : Certain microbial consortia have been identified that can utilize fluorinated compounds as carbon sources. This indicates potential pathways for biodegradation and detoxification in environmental contexts .

Toxicity and Safety

The toxicity profile of this compound is critical for evaluating its safety for use in pharmaceuticals and industrial applications. The compound has been associated with several toxicological concerns:

- Acute Toxicity : Fluorinated compounds often exhibit high acute toxicity levels. For example, fluoroacetate, a metabolite of some fluorinated compounds, has an LD50 close to that of cyanide (2-10 mg/kg) in rodents .

- Chronic Effects : Long-term exposure to halogenated compounds may lead to cumulative toxic effects due to bioaccumulation and persistence in biological systems. Studies suggest that chronic exposure could result in neurological or developmental impairments .

Case Studies

Several studies illustrate the biological activity of this compound:

- Enzymatic Inhibition : Research indicates that derivatives with similar structures can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to increased plasma concentrations of co-administered drugs, raising concerns about drug-drug interactions .

- Microbial Degradation : A study isolated a bacterial consortium capable of degrading fluorobenzene derivatives under aerobic conditions. The degradation process was monitored through fluoride ion release, indicating successful biotransformation without forming toxic byproducts .

Data Tables

Q & A

Q. What are the optimal synthetic routes for 2,5-dichloro-3-fluorobenzodifluoride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution (EAS) or halogen exchange reactions. For EAS, fluorine or chlorine substituents are introduced using reagents like Cl₂/FeCl₃ or F₂/BF₃ under controlled temperatures (0–50°C). Halogen exchange reactions, such as replacing chlorine with fluorine via KF in polar aprotic solvents (e.g., DMF), require careful optimization of stoichiometry and reaction time to avoid over-fluorination. Yield improvements (60–85%) are achieved by isolating intermediates (e.g., methyl esters) to reduce side reactions . Key Variables : Temperature, solvent polarity, catalyst selection.

Q. How can spectroscopic and crystallographic techniques characterize this compound?

- Methodological Answer :

- NMR : ¹⁹F and ¹³C NMR are critical for identifying fluorine and chlorine environments. Chemical shifts for aromatic fluorines typically appear at δ 110–120 ppm (¹⁹F), while chlorine substituents influence adjacent carbon shifts in ¹³C NMR .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Diffraction data should resolve Cl/F positional disorder, common in polyhalogenated aromatics. Hydrogen bonding and packing motifs (e.g., π-stacking) are analyzed to predict solubility and stability .

Advanced Research Questions

Q. How do steric and electronic effects of chlorine/fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine and chlorine directs regioselectivity in Suzuki or Heck couplings. For example, the 3-fluorine atom deactivates the meta position, favoring coupling at the 5-chloro site. Steric hindrance from the trifluoromethyl group (if present) further limits accessibility to ortho positions. Computational modeling (DFT) predicts reactive sites, while kinetic studies using GC-MS monitor reaction progress . Data Contradictions : Conflicting reports on coupling efficiency may arise from solvent effects (e.g., DMSO vs. THF) or catalyst choice (Pd vs. Ni) .

Q. What strategies resolve contradictions in crystallographic data for halogenated benzodifluorides?

- Methodological Answer : Discrepancies in bond lengths or angles often stem from disordered halogen positions. Apply twin refinement in SHELXL for twinned crystals and use high-resolution data (d-spacing < 0.8 Å). Compare multiple datasets to distinguish static disorder (fixed positions) from dynamic disorder (thermal motion). For ambiguous cases, supplementary techniques like solid-state NMR or Raman spectroscopy validate crystallographic models .

Q. How can supramolecular synthons guide the design of co-crystals with this compound?

- Methodological Answer : Identify synthons via Hirshfeld surface analysis. The compound’s Cl/F atoms form halogen bonds (e.g., Cl···N, F···H) with co-formers like pyridine derivatives. Co-crystal stability is assessed using thermal analysis (DSC/TGA) and dissolution studies. For example, a 1:1 co-crystal with 4-aminopyridine shows enhanced solubility due to NH···F interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.